![molecular formula C20H28FN5O3 B6338929 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 1351409-39-6](/img/structure/B6338929.png)
2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione is a useful research compound. Its molecular formula is C20H28FN5O3 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione is 405.21761793 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Affinity to Alpha 1A Adrenergic Receptor
CHEMBL2413153 has been identified to have a binding affinity to the alpha 1A adrenergic receptor . This receptor plays a crucial role in the cardiovascular system, affecting vascular resistance and blood pressure. The compound’s affinity, with an inhibition constant (Ki) of 21nM, suggests potential applications in the development of cardiovascular drugs, particularly for conditions like hypertension where alpha-1 adrenergic receptors are targeted.
GPCR Ligand
As a ligand for G protein-coupled receptors (GPCRs), CHEMBL2413153 could be utilized in the study of various physiological processes . GPCRs are involved in a multitude of signaling pathways and are significant drug targets. The compound’s interaction with GPCRs could lead to new insights into receptor dynamics and aid in the design of novel therapeutic agents.
Triazine-Based Applications
The triazine core of CHEMBL2413153 is a structure of interest in various chemical applications. Triazines are known for their use in the production of herbicides and polymer photostabilizers . The compound’s triazine moiety could be explored for developing new herbicides with specific action mechanisms or creating materials that resist degradation when exposed to UV light.
Sulfide Removal in Petroleum Industries
Triazine derivatives are applied in oil and gas industries as non-regenerating sulfide removal agents . They help in removing hydrogen sulfide gas and mercaptan species from fluid streams. CHEMBL2413153’s structural features could be optimized for such industrial applications, improving the quality of processed hydrocarbons and protecting infrastructure.
Antitumor Properties
Some triazine derivatives have been reported to possess antitumor properties . By studying the biological activity of CHEMBL2413153, researchers could develop new cancer therapies, especially for lung, breast, and ovarian cancers where certain triazine compounds have shown efficacy.
Aromatase Inhibitory Activity
CHEMBL2413153 could be investigated for its potential aromatase inhibitory activity . Aromatase inhibitors are crucial in the treatment of hormone-sensitive breast cancer as they reduce estrogen levels in the body. The compound’s efficacy in this area could lead to the development of new breast cancer treatments.
Corticotrophin-Releasing Factor 1 Receptor Antagonist
The compound has the potential to act as a corticotrophin-releasing factor 1 receptor antagonist . This receptor is involved in the stress response, and antagonists can be used to treat anxiety, depression, and other stress-related disorders. CHEMBL2413153 could contribute to new psychiatric medications.
Leukotriene C4 Antagonist
Leukotriene C4 antagonists have protective effects against gastric lesions . CHEMBL2413153, with its triazine structure, might be explored for its activity against leukotriene C4, potentially leading to treatments for gastrointestinal disorders.
Mechanism of Action
Target of Action
CHEMBL2413153, also known as 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione, primarily targets the alpha 1A adrenergic receptor . This receptor plays a crucial role in the regulation of various physiological processes, including the modulation of neurotransmitter release, heart rate, and blood pressure.
Mode of Action
It is known that triazines, the class of compounds to which chembl2413153 belongs, are capable of undergoing nucleophilic aromatic substitution . This suggests that CHEMBL2413153 may interact with its target receptor through a similar mechanism, leading to changes in the receptor’s activity and subsequent physiological effects.
properties
IUPAC Name |
2-[4-[4-[2-(2-fluoroethoxy)phenyl]piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN5O3/c1-23-19(27)16-22-26(20(23)28)10-5-4-9-24-11-13-25(14-12-24)17-6-2-3-7-18(17)29-15-8-21/h2-3,6-7,16H,4-5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCVVYUSUGUSMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


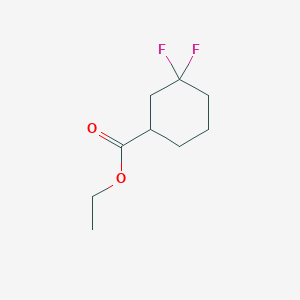
![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)
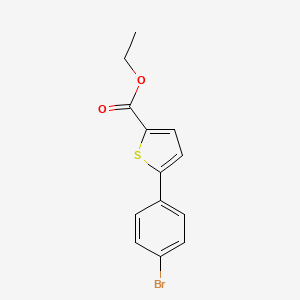
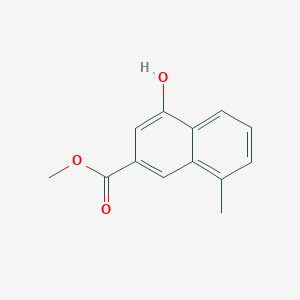
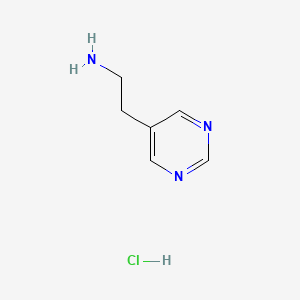
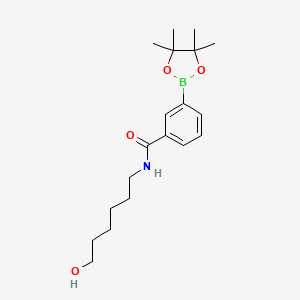
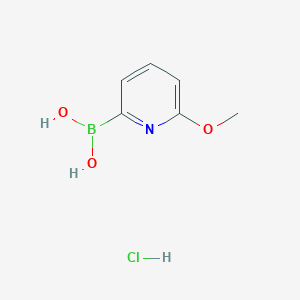
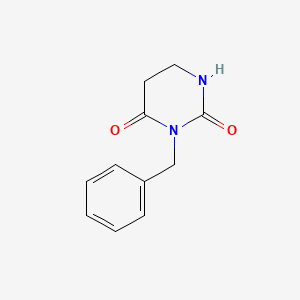
![(11bR)-4-Hydroxy-9,14-dinitro-2,6-bis[2,4,6-tris(1-i-pr)ph]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98%](/img/structure/B6338922.png)
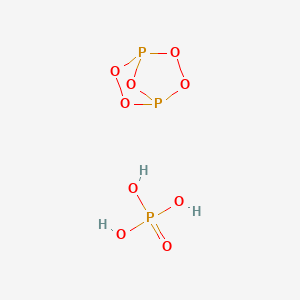
![5-(3-Fluoro-phenyl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B6338940.png)
![(R,R)-[COD]Ir[cy2PThrePHOX], 97%,](/img/structure/B6338943.png)
![3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride](/img/structure/B6338950.png)